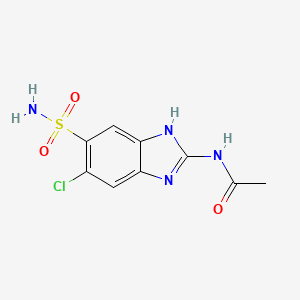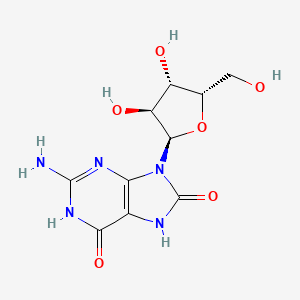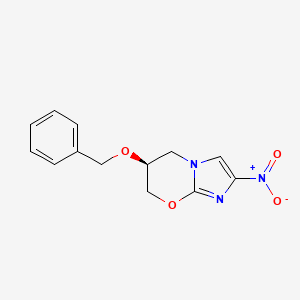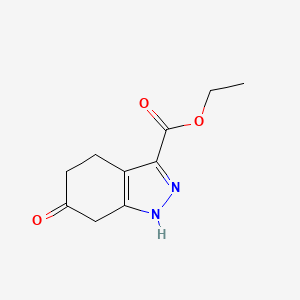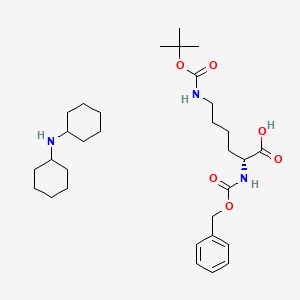
(2-(Pyridin-1-ium-1-yl)phenyl)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Pyridin-1-ium-1-yl)phenyl)amide is a compound that features a pyridinium ion linked to a phenyl amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyridin-1-ium-1-yl)phenyl)amide typically involves the reaction of a pyridine derivative with a phenyl amide precursor. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace a substituent on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in a polar aprotic solvent.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
(2-(Pyridin-1-ium-1-yl)phenyl)amide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug design, particularly in the development of inhibitors for specific enzymes.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of (2-(Pyridin-1-ium-1-yl)phenyl)amide involves its interaction with molecular targets such as enzymes or receptors. The pyridinium ion can engage in electrostatic interactions with negatively charged sites on proteins, while the phenyl amide group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(2-(Pyridin-2-yl)phenyl)amide: Similar structure but with the pyridine nitrogen at the 2-position.
(2-(Pyridin-3-yl)phenyl)amide: Pyridine nitrogen at the 3-position.
(2-(Pyridin-4-yl)phenyl)amide: Pyridine nitrogen at the 4-position.
Uniqueness: (2-(Pyridin-1-ium-1-yl)phenyl)amide is unique due to the presence of the pyridinium ion, which imparts distinct electronic properties and reactivity compared to its neutral pyridine analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic interactions and stability.
Propriétés
Formule moléculaire |
C11H10N2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(2-pyridin-1-ium-1-ylphenyl)azanide |
InChI |
InChI=1S/C11H10N2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h1-9,12H |
Clé InChI |
NASDPUOARCREQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C=C1)C2=CC=CC=C2[NH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


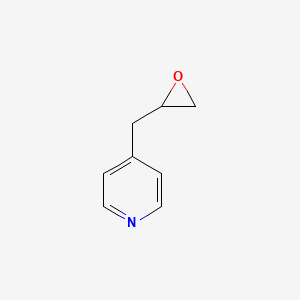
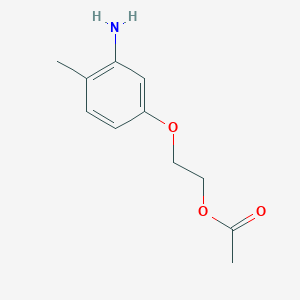
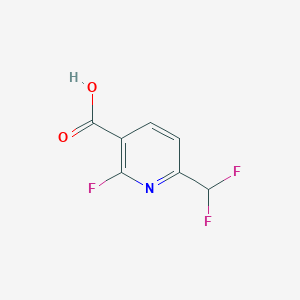
![Ethyl 4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B15219117.png)
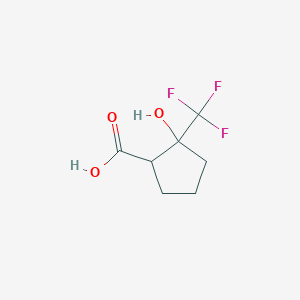
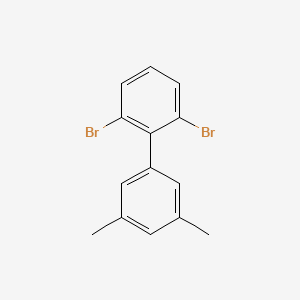
![N,N-bis[(1R)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15219138.png)

![tert-Butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15219152.png)
